

# SAR156497: A Technical Guide to its Discovery and Chemical Synthesis

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## Compound of Interest

Compound Name: SAR156497

Cat. No.: B612195

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SAR156497** is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.<sup>[1][2]</sup> The Aurora kinase family plays a crucial role in the regulation of mitosis, and their aberrant expression is implicated in a wide range of malignancies.<sup>[1][2]</sup> This has made them a compelling target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical evaluation of **SAR156497**, tailored for professionals in the field of drug development.

## Discovery of SAR156497

The discovery of **SAR156497** stemmed from the optimization of a novel series of tricyclic molecules. The lead compound was identified through a high-throughput screening campaign, and subsequent structure-activity relationship (SAR) studies focused on enhancing potency and selectivity for the Aurora kinases. This optimization process led to the identification of **SAR156497** as a clinical candidate with excellent in vitro and in vivo efficacy.<sup>[1][2]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **SAR156497**, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

Kinase	IC50 (nM)
Aurora A	1
Aurora B	3
Aurora C	2

Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the potent inhibition of all three Aurora kinase isoforms by **SAR156497**.

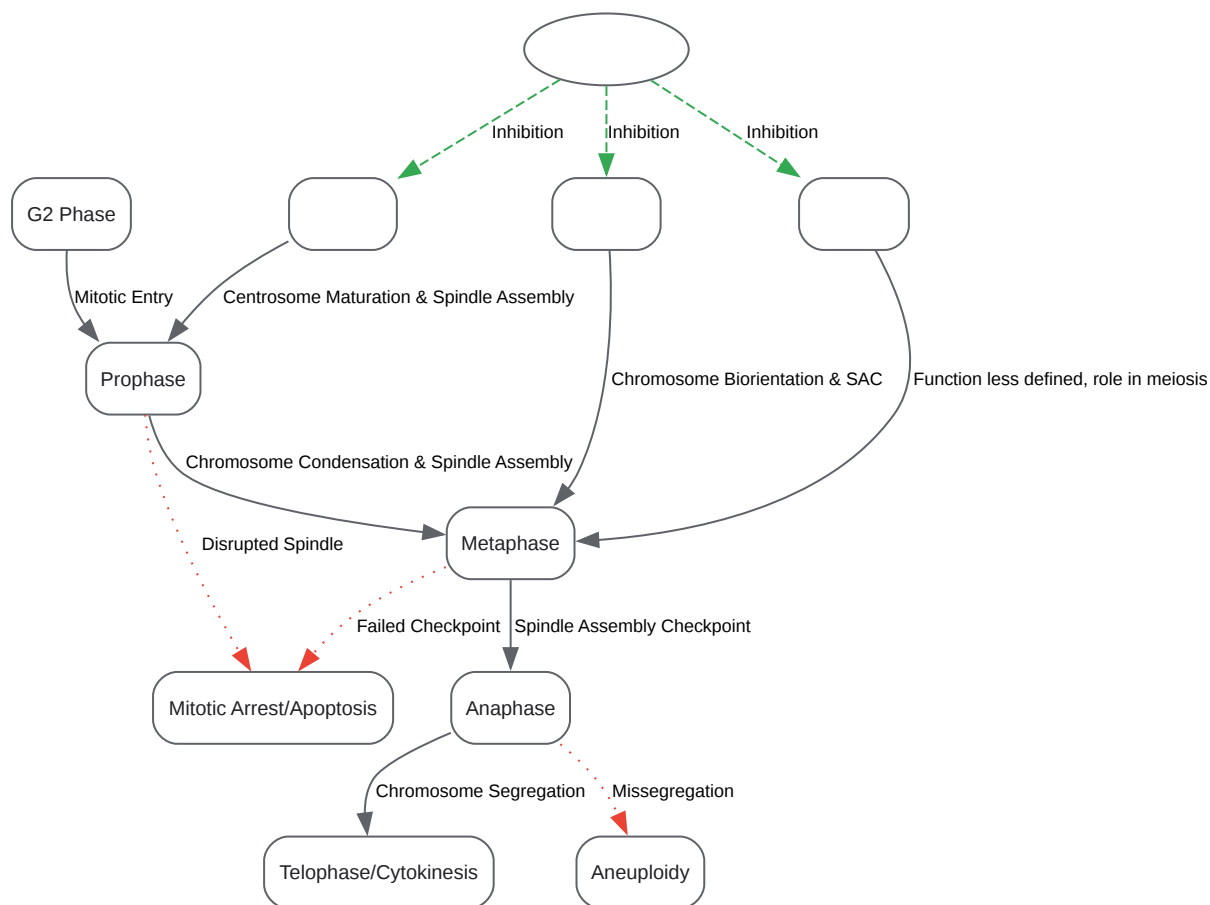
Table 2: Cellular Activity

Cell Line	Assay Type	IC50 (nM)
HCT-116	Cell Proliferation	15
HeLa	Cell Proliferation	20
Jurkat	Cell Proliferation	12

Data shows the potent anti-proliferative activity of **SAR156497** in various cancer cell lines.

## Signaling Pathway

**SAR156497** exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway, which is essential for proper mitotic progression. The diagram below illustrates the key components of this pathway and the point of intervention by **SAR156497**.



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Aurora Kinase Signaling Pathway and **SAR156497** Inhibition.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### In Vitro Kinase Inhibition Assay

This assay determines the potency of **SAR156497** against the Aurora kinases.

## Protocol:

- Reagents: Recombinant human Aurora A, B, and C enzymes, ATP, and a suitable peptide substrate (e.g., Kemptide).
- Procedure:
  - Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of **SAR156497** in a kinase assay buffer.
  - Initiate the reaction by adding ATP.
  - Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
  - Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ kinase assay which measures ADP formation lumimetrically.[3][4][5]
- Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

## Cell Proliferation Assay (HCT-116)

This assay assesses the anti-proliferative effect of **SAR156497** on cancer cells.[6]

## Protocol:

- Cell Culture: Culture HCT-116 human colon carcinoma cells in appropriate growth medium. [6]
- Procedure:
  - Seed the HCT-116 cells in 96-well plates and allow them to adhere overnight.[7]
  - Treat the cells with a range of concentrations of **SAR156497** and a vehicle control.
  - Incubate the plates for a period of 72 hours.[6]

- Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]
- Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response curve.[6]

## In Vivo Tumor Xenograft Model

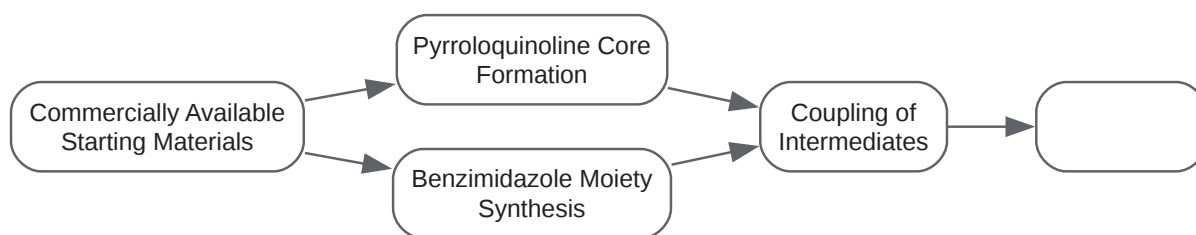
This model evaluates the in vivo anti-tumor efficacy of **SAR156497**.

Protocol:

- Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
- Procedure:
  - Subcutaneously implant human tumor cells (e.g., HCT-116) into the flanks of the mice.[8]
  - Allow the tumors to grow to a palpable size.
  - Randomize the mice into treatment and control groups.
  - Administer **SAR156497** (e.g., via oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.
  - Monitor tumor volume and body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
- Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

## Chemical Synthesis

The chemical synthesis of **SAR156497**, chemically named ethyl 8-oxo-9-(3-(1H-benzimidazol-2-yloxy)phenyl)-4,5,6,7,8,9-hexahydro-2H-pyrrolo[3,4-b]quinoline-3-carboxylate, is a multi-step process. A generalized synthetic workflow is depicted below.



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### Generalized Synthetic Workflow for **SAR156497**.

A key step in the synthesis involves the construction of the tricyclic pyrrolo[3,4-b]quinoline core, followed by the coupling with the 3-(1H-benzimidazol-2-yloxy)phenyl moiety. The synthesis requires careful control of reaction conditions and purification of intermediates at each step. For the detailed, step-by-step synthetic protocol, including specific reagents, reaction conditions, and characterization data, readers are referred to the supporting information of the primary publication by Carry et al. in the Journal of Medicinal Chemistry (2015).

## Conclusion

**SAR156497** is a highly selective and potent pan-Aurora kinase inhibitor with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. The data presented in this technical guide underscore its potential as a valuable therapeutic agent for the treatment of cancers with dysregulated Aurora kinase signaling. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of **SAR156497** and similar compounds.

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